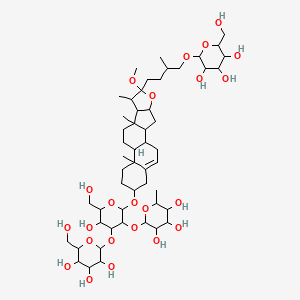

Methyl protogracillin

Description

Properties

IUPAC Name |

2-[5-hydroxy-6-(hydroxymethyl)-2-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSNTJHBTWBJCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H86O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Methyl protogracillin?

An In-depth Technical Guide to Methyl Protogracillin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and biological properties of this compound, a steroidal saponin with significant cytotoxic activity against various cancer cell lines.

Chemical Structure and Properties

This compound is a complex steroidal saponin isolated from the rhizomes of Dioscorea collettii var. hypoglauca and the roots of Dioscorea opposita Thunb.[1][2] Its chemical identity is well-characterized, with the molecular formula C₅₂H₈₆O₂₃.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₆O₂₃ | PubChem[3] |

| Molecular Weight | 1079.2 g/mol | PubChem[3] |

| CAS Number | 54522-53-1 | ChemicalBook[2], PubChem[3] |

| Appearance | White to off-white solid/powder | ChemicalBook[2], BOC Sciences[] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ScreenLib[1] |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | PubChem[3] |

Biological Activity: Cytotoxicity Against Human Cancer Cell Lines

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[5] Its broad-spectrum anti-cancer properties suggest a potential for development as a therapeutic agent. The mechanism of action is thought to be novel, as its activity profile does not match other compounds in the NCI database.[5]

Table 2: Cytotoxicity of this compound (GI₅₀ in µM)

| Cancer Type | Cell Line | GI₅₀ (µM) |

| Leukemia | CCRF-CEM | ≤ 2.0 |

| RPMI-8226 | ≤ 2.0 | |

| Colon Cancer | KM12 | ≤ 2.0 |

| CNS Cancer | SF-539 | ≤ 2.0 |

| U251 | ≤ 2.0 | |

| Melanoma | M14 | ≤ 2.0 |

| Renal Cancer | 786-0 | ≤ 2.0 |

| Prostate Cancer | DU-145 | ≤ 2.0 |

| Breast Cancer | MDA-MB-435 | ≤ 2.0 |

Data sourced from a study on the cytotoxicity of steroidal saponins from Dioscorea collettii var. hypoglauca.[5]

Experimental Protocols

Isolation of Protogracillin from Dioscorea zingiberensis

This protocol describes a general method for the isolation of protogracillin, the parent compound of this compound, which can be subsequently methylated.

-

Extraction: The dried and powdered rhizomes of Dioscorea zingiberensis are extracted with a suitable solvent system, such as a gradient of CH₂Cl₂-MeOH.[6]

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.[6]

-

Fractionation: Elution with a gradient solvent system (e.g., CH₂Cl₂-MeOH from 12:3 to 6:3, v/v) is performed.[6]

-

Analysis and Pooling: Fractions are analyzed by Thin Layer Chromatography (TLC), and those containing similar components are combined.[6]

-

Preparative Chromatography: The combined fractions are further purified using preparative C18 column chromatography with an acetonitrile-water mixture to yield pure protogracillin.[6]

Enzymatic Hydrolysis of Protogracillin to Prosapogenin A

This protocol details the conversion of protogracillin to its more bioactive secondary glycoside, Prosapogenin A.

-

Enzyme Selection: β-dextranase is selected for its high hydrolysis performance.[7]

-

Reaction Mixture Preparation: A solution of protogracillin (0.600 mg/mL) is mixed with β-dextranase (2.400 mg/mL) in a 0.20 M HAc-NaAc buffer (pH 4.81).[6][7] The optimized enzyme to substrate ratio is 5.0:1 (w/w).[7]

-

Incubation: The reaction mixture is incubated in a water bath at a constant temperature of 56.7°C for 4 hours.[7]

-

Monitoring and Product Isolation: The reaction progress is monitored by HPLC-UV. Upon completion, Prosapogenin A can be isolated and purified.

Visualized Experimental Workflow

The following diagram illustrates the enzymatic conversion of Protogracillin to the more bioactive Prosapogenin A.

Caption: Workflow for the enzymatic hydrolysis of Protogracillin.

References

- 1. This compound | CAS 54522-53-1 | ScreenLib [screenlib.com]

- 2. This compound | 54522-53-1 [amp.chemicalbook.com]

- 3. Methylprotogracillin | C52H86O23 | CID 171348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Methyl Protogracillin: Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl protogracillin, a naturally occurring furostanol saponin, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, this document elucidates the current understanding of its biological activities and the signaling pathways it modulates, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Source

This compound is a steroidal saponin first identified as a constituent of various plant species belonging to the genus Dioscorea, commonly known as yams. Its discovery is rooted in the broader investigation of the chemical composition of these plants, which have a long history of use in traditional medicine.

Natural Sources:

The primary natural sources of this compound and its close analog, protogracillin, are the rhizomes of several Dioscorea species. Documented sources include:

-

Dioscorea collettii var. hypoglauca : This species is a well-established source from which this compound and the related compound methyl protoneogracillin have been isolated.[1]

-

Dioscorea opposita Thunb.: The roots of this species are also known to contain this compound.

-

Dioscorea communis : This species has been reported to contain methylprotogracillin.

-

Dioscorea pseudojaponica Yamamoto: This Taiwanese yam cultivar has been shown to contain this compound.

-

Dioscorea zingiberensis : While this species is a prominent source of protogracillin, the presence of this compound is also plausible given the close structural relationship.

Isolation and Structure Elucidation

The isolation of this compound from its natural sources typically involves a multi-step process combining various chromatographic techniques. The structure of this complex molecule is then elucidated using a combination of spectroscopic methods.

Experimental Protocol: Isolation of Furostanol Saponins from Dioscorea sp.

The following protocol is a generalized procedure based on established methods for the isolation of furostanol saponins, including this compound, from Dioscorea rhizomes.

1. Extraction:

- Air-dried and powdered rhizomes of the selected Dioscorea species are exhaustively extracted with methanol (MeOH) at room temperature.

- The resulting crude methanol extract is concentrated under reduced pressure to yield a residue.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The furostanol saponins are typically enriched in the n-butanol fraction.

- Alternatively, the crude extract can be subjected to column chromatography on a macroporous resin (e.g., XAD-2) and eluted with a stepwise gradient of methanol in water.

3. Chromatographic Purification:

- The n-butanol fraction (or the enriched fraction from resin chromatography) is subjected to silica gel column chromatography.

- Elution is performed with a gradient of increasing methanol concentration in a chloroform-methanol solvent system.

- Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

- Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column. A typical mobile phase consists of a gradient of acetonitrile or methanol in water.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Structure Elucidation Methodologies

The definitive structure of this compound is determined through a combination of advanced spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the aglycone and sugar moieties and the determination of their linkage points.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS): These soft ionization techniques are used to determine the molecular weight of the intact glycoside.

-

Tandem MS (MS/MS): Provides information about the fragmentation pattern, which helps to elucidate the sequence of sugar units and the structure of the aglycone.

-

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, geographical location, and the efficiency of the isolation method. The following table summarizes representative quantitative data for the isolation of the closely related compound, protogracillin, which can serve as an estimate for this compound.

| Plant Material | Initial Weight of Plant Material | Fraction Weight | Yield of Protogracillin | Reference |

| Dioscorea zingiberensis | 100.0 g | 1.0 g (Frac. 3) | 285.6 mg | (Adapted from related studies) |

Biological Activity and Signaling Pathways

This compound and related furostanol saponins have demonstrated significant cytotoxic effects against a range of cancer cell lines, suggesting their potential as anticancer agents.

Cytotoxic Activity

Studies have shown that methyl protoneogracillin, a closely related compound, exhibits potent cytotoxicity against various human cancer cell lines, including leukemia, colon cancer, central nervous system cancer, melanoma, renal cancer, prostate cancer, and breast cancer, with GI₅₀ values often in the low micromolar range.[1]

Proposed Signaling Pathway for Furostanol Saponin-Induced Apoptosis

While the specific signaling pathways modulated by this compound are still under investigation, research on the closely related compound, methyl protodioscin, provides strong evidence for its pro-apoptotic effects through the modulation of the MAPK and Bcl-2 family signaling pathways. It is hypothesized that this compound may act through a similar mechanism.

Key Events in the Proposed Pathway:

-

Induction of Oxidative Stress: The compound may induce the generation of reactive oxygen species (ROS) within the cancer cells.

-

Modulation of MAPK Pathway: This can lead to the activation of pro-apoptotic JNK and p38 MAPK, and the inhibition of the pro-survival ERK pathway.

-

Regulation of Bcl-2 Family Proteins: The altered MAPK signaling can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.

-

Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio can lead to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.

Signaling Pathway Diagram

Caption: Proposed apoptotic signaling pathway modulated by furostanol saponins.

Conclusion and Future Directions

This compound is a promising natural product with significant cytotoxic activity against cancer cells. This guide has provided a comprehensive overview of its discovery, natural sources, and the methodologies for its isolation and characterization. The proposed mechanism of action, involving the induction of apoptosis through the modulation of the MAPK and Bcl-2 signaling pathways, offers a strong rationale for its further investigation as a potential anticancer therapeutic.

Future research should focus on:

-

The definitive elucidation of the complete ¹H and ¹³C NMR, and mass spectral data for this compound.

-

Direct investigation of the signaling pathways modulated by this compound to confirm the proposed mechanism of action.

-

In vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

-

Structure-activity relationship studies to identify the key structural features responsible for its biological activity, which could guide the synthesis of more potent analogs.

The continued exploration of this compound and other related furostanol saponins holds great promise for the development of novel and effective cancer therapies.

References

An In-depth Technical Guide to Dioscorea Species Containing Methyl Protogracillin

This technical guide provides a comprehensive overview of Dioscorea species known to contain the steroidal saponin methyl protogracillin. It is intended for researchers, scientists, and drug development professionals interested in the isolation, quantification, and potential therapeutic applications of this compound. This document summarizes quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Introduction to this compound and Dioscorea Species

This compound is a furostanol steroidal saponin found in select species of the genus Dioscorea, commonly known as yams. Steroidal saponins from Dioscorea have long been recognized for their diverse pharmacological activities and as precursors for the synthesis of steroid hormones. This compound, along with its close structural relatives like methyl protodioscin and gracillin, has garnered interest for its potential cytotoxic and anticancer properties.

Several Dioscorea species have been identified as sources of this compound and related compounds. Notably, Dioscorea collettii var. hypoglauca and Dioscorea pseudojaponica Yamamoto are confirmed to contain this compound.[1] Other species such as Dioscorea zingiberensis, Dioscorea nipponica, and Dioscorea villosa are known to contain structurally similar saponins, making them relevant to the study of this class of compounds.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific organ, and the time of harvest. A detailed study on Dioscorea pseudojaponica Yamamoto provides quantitative data on the distribution of this compound and other saponins.

Table 1: Saponin Content in Different Organs of Dioscorea pseudojaponica Harvested in January 2007

| Compound | Tuber Cortex (µg/g dw) | Tuber Flesh (µg/g dw) | Rhizophor (µg/g dw) | Leaf (µg/g dw) | Vine (µg/g dw) |

| This compound | 119.35 ± 6.48 | 45.86 ± 1.97 | ND | ND | ND |

| Methyl protodioscin | 345.21 ± 15.23 | 132.54 ± 5.67 | 15.67 ± 0.89 | 12.34 ± 0.65 | 11.23 ± 0.54 |

| Gracillin | 55.43 ± 2.87 | 21.45 ± 1.02 | ND | ND | ND |

| Dioscin | 99.80 ± 4.56 | 47.99 ± 2.13 | 16.52 ± 0.98 | 14.23 ± 0.78 | 13.83 ± 0.67 |

| Total Saponins | 619.79 | 247.84 | 32.19 | 26.57 | 25.06 |

ND: Not Detected. Data adapted from Lin, J.-T., et al. (2009). Journal of Food and Drug Analysis.[1]

Table 2: this compound Content in Tuber Cortex of Dioscorea pseudojaponica at Different Harvest Times

| Harvest Time | This compound (µg/g dw) |

| November 2006 | 98.76 ± 5.12 |

| December 2006 | 115.43 ± 6.01 |

| January 2007 | 119.35 ± 6.48 |

| February 2007 | 102.11 ± 5.34 |

| March 2007 | 89.54 ± 4.67 |

Data adapted from Lin, J.-T., et al. (2009). Journal of Food and Drug Analysis.[1]

Experimental Protocols

Extraction and Isolation of this compound from Dioscorea pseudojaponica

The following protocol is based on the methodology described for the isolation of saponins from Dioscorea pseudojaponica.

1. Sample Preparation:

-

Collect and clean the desired plant material (e.g., tuber cortex).

-

Lyophilize the plant material and grind it into a fine powder.

2. Extraction:

-

Extract the powdered plant material with methanol at room temperature.

-

Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

3. Fractionation:

-

Subject the crude extract to column chromatography on a Diaion HP-20 resin.

-

Elute the column with a stepwise gradient of methanol in water.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing furostanol glycosides.

4. Purification:

-

Further purify the furostanol glycoside-rich fractions using preparative high-performance liquid chromatography (HPLC).

-

Employ a C18 column with a mobile phase gradient of methanol and water. A typical gradient might start with 62% methanol and increase to 71% methanol.[1]

-

Monitor the eluent with an evaporative light-scattering detector (ELSD) or a mass spectrometer (MS).

-

Collect the fractions corresponding to the peak of this compound.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification of this compound by HPLC

The following is a representative HPLC method for the quantitative analysis of this compound.

-

Instrumentation: High-Performance Liquid Chromatography system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and deionized water. For example, an initial isocratic phase of 62% methanol for 20 minutes, followed by a ramp up to 71% methanol from 21 to 65 minutes.[1]

-

Flow Rate: 1 mL/min.[1]

-

Detection: Evaporative Light Scattering Detector (ELSD) is suitable for the detection of saponins which often lack a strong UV chromophore.

-

Quantification: Prepare a calibration curve using a purified standard of this compound. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

Signaling Pathways and Potential Mechanisms of Action

While direct studies on the signaling pathways affected by this compound are limited, research on structurally related saponins from Dioscorea species provides valuable insights into its potential mechanisms of action, particularly in the context of cancer therapy.

Inhibition of the MAPK Signaling Pathway by Methyl Protodioscin

Methyl protodioscin, a closely related furostanol saponin, has been shown to exhibit anti-cancer activity in prostate cancer by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This is achieved through the induction of the tumor suppressor FOXO1, leading to a reduction in cholesterol levels and disruption of lipid rafts, which in turn inhibits the MAPK pathway.[2]

Caption: Inhibition of MAPK signaling by methyl protodioscin.

Inhibition of the STAT3 Signaling Pathway by Gracillin

Gracillin, a spirostanol saponin also found in Dioscorea species, has demonstrated potent anti-tumor effects in colorectal cancer by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] Gracillin is suggested to occupy the pY705-binding site of STAT3, thereby preventing its phosphorylation and subsequent nuclear translocation, which is crucial for its activity as a transcription factor for pro-survival genes.[3]

Caption: Inhibition of STAT3 signaling by gracillin.

Conclusion and Future Directions

This compound represents a promising bioactive compound from Dioscorea species with potential applications in drug discovery, particularly in the field of oncology. This guide has provided a summary of the current knowledge on its sources, quantification, and potential mechanisms of action based on related compounds.

Future research should focus on:

-

Screening a wider range of Dioscorea species to identify new and abundant sources of this compound.

-

Optimizing extraction and purification protocols to improve yield and purity.

-

Conducting in-depth studies to elucidate the specific signaling pathways directly modulated by this compound.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical models of various diseases.

By addressing these research gaps, the full therapeutic potential of this compound can be explored and potentially translated into novel treatment strategies.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gracillin shows potent efficacy against colorectal cancer through inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl Protogracillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl protogracillin, a steroidal saponin, is a natural product of significant interest within the scientific community, particularly in the fields of pharmacology and medicinal chemistry.[1] Sourced from plants of the Dioscorea genus, this complex molecule has demonstrated noteworthy biological activities, including potent cytotoxic effects against various cancer cell lines.[1] A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and explores the putative signaling pathways through which it exerts its biological effects.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The available data for this compound is summarized below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₆O₂₃ | [2] |

| Molecular Weight | 1079.2 g/mol | [2] |

| CAS Number | 54522-53-1 | [2] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, Ethanol | N/A |

| Computed XLogP3-AA | -0.7 | [2] |

| Melting Point | Not experimentally determined | [3] |

| Boiling Point | Not experimentally determined | [3] |

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are detailed methodologies for key experiments relevant to the characterization of this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a crucial indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is achieved.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 10-20 °C/min) for an initial approximate determination.

-

Accurate Determination: A second, fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the approximate melting point observed. The heating rate is then reduced to 1-2 °C/min.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution in biological systems.

Principle: The shake-flask method involves dissolving the solute in a biphasic system of n-octanol and water and measuring its concentration in each phase after equilibrium is reached.

Apparatus:

-

Separatory funnel or screw-cap test tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Saturation: Equal volumes of n-octanol and water are mixed in a separatory funnel and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then allowed to separate.

-

Sample Preparation: A stock solution of this compound is prepared in the aqueous phase.

-

Partitioning: A known volume of the this compound stock solution is added to a mixture of the pre-saturated n-octanol and water in a test tube.

-

Equilibration: The tube is sealed and agitated (e.g., by vortexing or shaking) for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Measurement: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared for accurate quantification.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.

Putative Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, studies on the closely related steroidal saponin, Methyl protodioscin (MPD), provide significant insights into its probable modes of action. The cytotoxic effects of MPD in cancer cells are believed to be mediated through the induction of apoptosis via modulation of key signaling pathways.

Apoptosis Induction Pathway

Methyl protodioscin has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.

Role of MAPK and PI3K/Akt Signaling in Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are crucial regulators of cell survival and apoptosis. Evidence suggests that steroidal saponins can modulate these pathways to promote cancer cell death.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide has summarized its key physicochemical properties and provided standardized protocols for their experimental determination. Furthermore, based on evidence from closely related compounds, we have outlined the putative signaling pathways through which this compound may exert its cytotoxic effects. Further research is warranted to fully elucidate its mechanism of action and to establish a complete physicochemical profile, which will be instrumental in advancing its development from a laboratory curiosity to a clinically viable therapeutic agent.

References

- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylprotogracillin | C52H86O23 | CID 171348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

Methyl protogracillin CAS number and molecular weight

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Methyl protogracillin, a steroidal saponin with significant potential in oncological research. This document outlines its chemical properties, biological activity, and the methodologies used to investigate its effects.

Core Chemical and Physical Data

This compound is a naturally occurring steroidal saponin primarily isolated from plants of the Dioscorea genus, commonly known as yams. Its complex structure contributes to its notable biological activities.

| Property | Value | Source |

| CAS Number | 54522-53-1 | [1][2][3] |

| Molecular Formula | C₅₂H₈₆O₂₃ | [1][2] |

| Molecular Weight | 1079.2 g/mol | [1][3] |

| Alternate Molecular Weight | 1079.23 g/mol | [4] |

| Alternate Molecular Weight | 1078.55 g/mol | [5] |

| Appearance | White to off-white powder | [4] |

| Source | Roots of Dioscorea opposita Thunb. and other Dioscorea species | [4] |

Cytotoxic Activity and Mechanism of Action

This compound has demonstrated potent cytotoxic effects against a range of human cancer cell lines. While its precise mechanism of action is the subject of ongoing research and considered potentially novel, studies on closely related compounds, such as Methyl protodioscin and Gracillin, provide significant insights into its likely biological pathways. The cytotoxic effects are primarily attributed to the induction of apoptosis and cell cycle arrest.

Signaling Pathways

Based on the activity of related steroidal saponins, this compound is hypothesized to induce apoptosis and cell cycle arrest through the modulation of key regulatory proteins. The proposed mechanism involves the induction of G2/M cell cycle arrest and the initiation of the mitochondrial apoptotic pathway.

References

- 1. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Methyl Protogracillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl protogracillin, a furostanol saponin identified with the National Cancer Institute (NCI) identifier NSC-698792, has demonstrated notable cytotoxic activity across a broad spectrum of human cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on the biological effects of this compound, with a focus on its anticancer properties. This document summarizes key quantitative data, details the experimental protocols used for its evaluation, and explores potential mechanisms of action through signaling pathway diagrams.

Introduction

This compound is a steroidal saponin isolated from the rhizomes of Dioscorea collettii var. hypoglauca. As part of the National Cancer Institute's extensive anticancer drug screening program, this compound has been evaluated against the NCI-60 panel of 60 human cancer cell lines, revealing a significant and selective cytotoxic profile. This has positioned this compound as a compound of interest for further investigation in oncology drug discovery and development. This guide aims to consolidate the existing scientific information to facilitate future research.

Quantitative Data: In Vitro Cytotoxicity

This compound (NSC-698792) has been shown to be cytotoxic against all tested cell lines from leukemia and solid tumors in the NCI's human cancer panel. The following tables summarize the growth inhibition data (GI50) for the most sensitive cancer cell lines. The GI50 value represents the concentration of the compound that causes 50% inhibition of cell growth.

Table 1: Highly Sensitive Human Cancer Cell Lines to this compound (NSC-698792)

| Cell Line | Cancer Type | GI50 (µM) |

| KM12 | Colon Cancer | ≤2.0 |

| U251 | CNS Cancer | ≤2.0 |

| MALME-3M | Melanoma | ≤2.0 |

| M14 | Melanoma | ≤2.0 |

| 786-0 | Renal Cancer | ≤2.0 |

| UO-31 | Renal Cancer | ≤2.0 |

| MDA-MB-231 | Breast Cancer | ≤2.0 |

Data extracted from the abstract of a study evaluating this compound in the NCI-60 screen.

The study also highlighted a significant selectivity of this compound. The selectivity between the seven most sensitive cell lines and the least sensitive line (CCRF-CEM, a leukemia cell line) ranged from 26- to 56-fold. Furthermore, within the breast cancer subpanel, a selectivity of over 15-fold was observed between the highly sensitive MDA-MB-231 cell line and the less sensitive MCF-7, NCI-ADR-RES, and BT-549 cell lines.

Experimental Protocols

The primary evaluation of this compound's cytotoxicity was conducted using the National Cancer Institute's (NCI) standardized human tumor cell line screen. The methodology for this screen is detailed below.

NCI-60 Human Tumor Cell Line Screen using Sulforhodamine B (SRB) Assay

This protocol outlines the key steps of the SRB assay as historically used by the NCI for its 60-cell line screen.

Objective: To determine the in vitro growth inhibitory effect of a test compound on 60 different human cancer cell lines.

Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye. The amount of bound dye is proportional to the number of cells.

Materials:

-

Human cancer cell lines from the NCI-60 panel

-

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

-

96-well microtiter plates

-

This compound (NSC-698792) solubilized in DMSO

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

-

Microplate reader

Procedure:

-

Cell Plating: Cells are seeded into 96-well plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Addition: After the initial 24-hour incubation, a plate for each cell line is fixed with TCA to serve as a time-zero control. The test compound, this compound, is added to the remaining plates at five different concentrations.

-

Incubation: The plates are incubated with the compound for an additional 48 hours.

-

Cell Fixation: Adherent cells are fixed by adding cold 50% (w/v) TCA to a final concentration of 10%, followed by incubation at 4°C for 60 minutes.

-

Staining: The plates are washed with water and air-dried. 100 µL of SRB solution is added to each well, and the plates are incubated at room temperature for 10 minutes.

-

Washing: Unbound SRB dye is removed by washing with 1% acetic acid.

-

Solubilization: The bound SRB dye is solubilized with 100 µL of 10 mM Tris base solution.

-

Data Acquisition: The absorbance is read on a microplate reader at 515 nm.

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition. The GI50 value is determined from the dose-response curves for each cell line.

Potential Therapeutic Applications of Methyl Protogracillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl protogracillin (NSC-698792), a furostanol saponin isolated from the rhizomes of Dioscorea collettii var. hypogl-auca, has demonstrated significant cytotoxic activity against a broad range of human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its anticancer properties. The document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes putative signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Saponins derived from natural sources have long been a subject of interest in drug discovery due to their diverse pharmacological activities. This compound, a steroidal saponin, has emerged as a compound of interest following its evaluation in the National Cancer Institute's (NCI) anticancer drug screen. The preliminary data suggests a potent and selective cytotoxic profile, indicating its potential as a lead compound for the development of a novel anticancer therapeutic. This document synthesizes the available preclinical data on this compound to facilitate further research and development efforts.

Anticancer Activity

This compound has been shown to be cytotoxic against all tested cell lines from leukemia and solid tumors in the NCI's 60-human cancer cell line panel.[1]

Quantitative Cytotoxicity Data

The in vitro anticancer activity of this compound (NSC-698792) was evaluated in the National Cancer Institute's (NCI) 60-human cancer cell line screen. The compound exhibited a selective and potent cytotoxic profile against several cancer cell lines. The GI50 value, which represents the concentration required to inhibit cell growth by 50%, was found to be less than or equal to 2.0 microM for a number of sensitive cell lines.[1] The most sensitive cell lines identified in the screen are presented in Table 1.

| Cell Line Panel | Cell Line Name | GI50 (µM) |

| Colon Cancer | KM12 | ≤ 2.0 |

| CNS Cancer | U251 | ≤ 2.0 |

| Melanoma | MALME-3M | ≤ 2.0 |

| M14 | ≤ 2.0 | |

| Renal Cancer | 786-0 | ≤ 2.0 |

| UO-31 | ≤ 2.0 | |

| Breast Cancer | MDA-MB-231 | ≤ 2.0 |

Table 1: Sensitive Human Cancer Cell Lines to this compound (NSC-698792) in the NCI-60 Screen.[1]

The study also highlighted a significant selectivity of this compound, with a 26- to 56-fold difference in sensitivity between the most sensitive lines and the least sensitive line (CCRF-CEM, a leukemia cell line).[1] In the breast cancer subpanel, a selectivity of more than 15-fold was observed between the sensitive MDA-MB-231 cell line and the less sensitive MCF-7, NCI-ADR-RES, and BT-549 cell lines.[1]

Mechanism of Action

The precise mechanism of action for this compound's anticancer activity has not been fully elucidated and is suggested to be novel.[1] Analysis using the COMPARE computer program, which compares the cytotoxicity patterns of compounds, did not show any correlation with existing compounds in the NCI's database, indicating a potentially unique mechanism of action.[1]

While the specific signaling pathways for this compound are yet to be identified, studies on structurally related furostanol saponins, such as Methyl protodioscin, may offer potential avenues for investigation. Methyl protodioscin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through the modulation of key signaling pathways, including the MAPK and caspase-dependent pathways. However, it is crucial to note that these findings on related compounds do not directly represent the mechanism of this compound and require specific experimental validation.

Experimental Protocols

The primary experimental protocol for assessing the in vitro anticancer activity of this compound is the National Cancer Institute's (NCI) 60-human cancer cell line screen, which utilizes the Sulforhodamine B (SRB) assay.

NCI-60 Human Tumor Cell Line Screen using Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins in slightly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Methodology:

-

Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines. The microtiter plates are incubated at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to the addition of experimental drugs.

-

Drug Addition: After the 24-hour pre-incubation period, two plates of each cell line are fixed in situ with trichloroacetic acid (TCA) to represent cell population at the time of drug addition (Tz). Experimental drugs are solubilized in dimethyl sulfoxide (DMSO) at 400-fold the desired final maximum test concentration and stored frozen. Each agent is tested at five 10-fold dilutions.

-

Incubation: Following drug addition, the plates are incubated for an additional 48 hours.

-

Cell Fixation: For adherent cells, the assay is terminated by adding cold TCA to a final concentration of 10% (w/v) and incubating for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed five times with deionized water and then air-dried.

-

Staining: 100 µL of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

-

Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid, followed by air-drying.

-

Dye Solubilization: The bound stain is solubilized with 10 mM trizma base.

-

Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

Data Analysis: The percentage growth is calculated at each of the drug concentrations levels. The GI50 value is calculated from the concentration-response curves.

References

Unveiling the Cytotoxic Potential of Methyl Protogracillin: A Technical Guide for Cancer Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic effects of Methyl protogracillin, a furostanol saponin, on various cancer cell lines. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways through which this compound and its close analogs exert their anti-cancer activity.

Quantitative Assessment of Cytotoxicity

This compound has demonstrated a broad spectrum of cytotoxic activity against a panel of human cancer cell lines. The National Cancer Institute (NCI) has evaluated its efficacy, with the results indicating significant growth inhibition across multiple cancer types.[1][2]

In Vitro Growth Inhibition (GI50) Data

The 50% growth inhibition (GI50) values from the NCI-60 screen reveal particular sensitivity in specific cell lines. This compound was found to be cytotoxic against all tested cell lines from leukemia and solid tumors. It showed notable selectivity against certain colon, central nervous system (CNS), melanoma, renal, and breast cancer cell lines, with GI50 values less than or equal to 2.0 µM.[1][2] The CNS cancer subpanel was identified as the most sensitive, while ovarian and renal cancer subpanels were among the least sensitive.[1]

Below is a summary of the GI50 values for some of the most sensitive cell lines identified in the NCI screen.

| Cancer Type | Cell Line | GI50 (µM) |

| Colon Cancer | KM12 | ≤ 2.0 |

| CNS Cancer | U251 | ≤ 2.0 |

| Melanoma | MALME-3M | ≤ 2.0 |

| M14 | ≤ 2.0 | |

| Renal Cancer | 786-0 | ≤ 2.0 |

| UO-31 | ≤ 2.0 | |

| Breast Cancer | MDA-MB-231 | ≤ 2.0 |

This table presents a selection of the most sensitive cell lines as reported in the literature. For a comprehensive dataset, refer to the original NCI data.

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to assessing the cytotoxic and mechanistic properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT salt to purple formazan crystals.[3] The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[3]

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the GI50/IC50 value using a suitable software package.

-

Apoptosis Assessment by Western Blotting

Western blotting is employed to detect and quantify key proteins involved in the apoptotic signaling cascade.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect target proteins, such as caspases and members of the Bcl-2 family.

Protocol:

-

Cell Lysis:

-

Culture and treat cells with this compound as described above.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against apoptotic markers (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cell cycle phases based on DNA content.

Protocol:

-

Cell Preparation and Treatment:

-

Culture cells and treat with this compound for the desired duration.

-

Harvest both adherent and floating cells.

-

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

-

Signaling Pathways and Visualizations

While specific signaling studies for this compound are limited, research on the closely related compound, Methyl protodioscin, provides significant insights into the likely mechanisms of action. Methyl protodioscin has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cells, including liver, lung, and prostate cancer.[5][6] The following diagrams illustrate the proposed signaling pathways.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the cytotoxic effects of a novel compound like this compound.

Caption: General experimental workflow for cytotoxic compound analysis.

Proposed Intrinsic Apoptosis Pathway

Studies on Methyl protodioscin suggest that it induces apoptosis through the intrinsic (mitochondrial) pathway.[6] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.

References

- 1. broadpharm.com [broadpharm.com]

- 2. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. biotech.illinois.edu [biotech.illinois.edu]

- 5. researchhub.com [researchhub.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Bioactivity of Methyl Protogracillin: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl protogracillin, a furostanol saponin identified from the rhizomes of Dioscorea species, has emerged as a compound of interest in anticancer research. Its cytotoxic activity against a broad spectrum of human cancer cell lines has been demonstrated through the National Cancer Institute's (NCI) extensive 60-cell line screening program. This technical guide provides a comprehensive review of the current literature on the bioactivity of this compound, with a focus on its anticancer properties. We present a detailed summary of its cytotoxic efficacy, the experimental protocols used for its evaluation, and a discussion of potential signaling pathways that may mediate its biological effects. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Steroidal saponins, a diverse group of naturally occurring glycosides, are widely distributed in the plant kingdom and have been a fertile source of bioactive compounds with a range of pharmacological activities. Among these, this compound (NSC-698792) has been isolated from Dioscorea collettii var. hypoglauca, a plant with a history of use in traditional Chinese medicine for treating various cancers.[1] The in vitro anticancer potential of this compound was systematically evaluated by the National Cancer Institute (NCI), revealing its cytotoxic effects across numerous human cancer cell lines.[1] This review synthesizes the available data on this compound's bioactivity, offering a detailed look into its cytotoxic profile and the methodologies employed in its assessment. Furthermore, we explore potential mechanisms of action by examining the signaling pathways modulated by structurally related compounds.

Quantitative Bioactivity Data

The primary quantitative data available for this compound's bioactivity stems from the NCI-60 human tumor cell line screen. This high-throughput screening assay evaluates the cytotoxic and/or cytostatic effects of compounds against a panel of 60 different human cancer cell lines, representing nine distinct cancer types. The results are expressed as the 50% growth inhibition concentration (GI50), which is the concentration of the compound that causes a 50% reduction in cell growth.

This compound exhibited a broad spectrum of cytotoxic activity against all tested cell lines.[1] It showed particular potency against a subset of these lines, with GI50 values less than or equal to 2.0 microM.[1] A summary of the most sensitive cell lines to this compound is presented in Table 1.

Table 1: Cytotoxic Activity of this compound (NSC-698792) against Selected Human Cancer Cell Lines from the NCI-60 Screen [1]

| Cancer Type | Cell Line | GI50 (µM) |

| Colon Cancer | KM12 | ≤ 2.0 |

| CNS Cancer | U251 | ≤ 2.0 |

| Melanoma | MALME-3M | ≤ 2.0 |

| Melanoma | M14 | ≤ 2.0 |

| Renal Cancer | 786-0 | ≤ 2.0 |

| Renal Cancer | UO-31 | ≤ 2.0 |

| Breast Cancer | MDA-MB-231 | ≤ 2.0 |

The selectivity of this compound is noteworthy. For instance, in the breast cancer subpanel, a greater than 15-fold selectivity was observed between the MDA-MB-231 cell line and other breast cancer cell lines like MCF-7, NCI-ADR-RES, and BT-549.[1] The overall sensitivity profile from the NCI screen indicated that the central nervous system (CNS) cancer cell lines were the most sensitive subpanel, while ovarian and renal cancer subpanels were among the least sensitive.[1]

Experimental Protocols

The evaluation of this compound's cytotoxicity in the NCI-60 screen was conducted using the Sulforhodamine B (SRB) assay. This colorimetric assay is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass, which is indicative of cell viability.

NCI-60 Sulforhodamine B (SRB) Assay Protocol

The following is a detailed description of the standardized SRB assay protocol employed by the NCI for its 60-cell line screen:

-

Cell Plating:

-

Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line.

-

The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Addition:

-

After the initial 24-hour incubation, a plate for each cell line is fixed with trichloroacetic acid (TCA) to serve as a time-zero control.

-

This compound, solubilized in dimethyl sulfoxide (DMSO), is added to the remaining plates at five different concentrations.

-

The plates are then incubated for an additional 48 hours.

-

-

Cell Fixation and Staining:

-

Following the 48-hour incubation with the compound, the cells are fixed in situ by the addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C.

-

The supernatant is discarded, and the plates are washed five times with tap water and then air-dried.

-

100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.

-

-

Washing and Dye Solubilization:

-

Unbound SRB dye is removed by washing the plates five times with 1% acetic acid.

-

The plates are again air-dried.

-

The protein-bound SRB dye is solubilized by adding 100 µL of 10 mM trizma base to each well.

-

-

Data Acquisition and Analysis:

-

The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

The percentage of cell growth is calculated for each compound concentration relative to the control (untreated) wells and the time-zero control.

-

The GI50 value is determined from the dose-response curves generated from the absorbance data.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the NCI-60 Sulforhodamine B (SRB) cytotoxicity assay used to evaluate the bioactivity of this compound.

Caption: NCI-60 SRB Cytotoxicity Assay Workflow.

Proposed Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is currently limited, studies on structurally related steroidal saponins provide valuable insights into its potential mechanisms of action. The following diagrams illustrate two key signaling pathways, the MAPK and STAT3 pathways, which are often implicated in the anticancer effects of saponins.

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers. The steroidal saponin Methyl protodioscin has been shown to exert its anticancer effects in prostate cancer by modulating the MAPK pathway.[2] It is plausible that this compound may share a similar mechanism.

Caption: Proposed MAPK Pathway Modulation.

The STAT3 signaling pathway plays a critical role in tumor cell survival, proliferation, and angiogenesis. Constitutive activation of STAT3 is observed in a wide variety of human cancers, making it an attractive target for anticancer drug development. The related steroidal saponin, Gracillin, has been shown to inhibit the STAT3 signaling pathway in colorectal cancer cells.[3] This suggests that this compound may also exert its cytotoxic effects through the inhibition of this pathway.

Caption: Proposed STAT3 Pathway Inhibition.

Discussion and Future Directions

The data from the NCI-60 screen clearly establishes this compound as a potent cytotoxic agent against a range of human cancer cell lines. The unique pattern of its activity, as identified by the NCI's COMPARE analysis, suggests a potentially novel mechanism of action that differs from known anticancer agents.[1]

While direct mechanistic studies on this compound are yet to be published, the evidence from structurally similar steroidal saponins provides a strong foundation for future research. The proposed involvement of the MAPK and STAT3 signaling pathways offers promising avenues for investigation. Future studies should aim to:

-

Confirm the modulation of MAPK and STAT3 signaling by this compound in sensitive cancer cell lines through techniques such as Western blotting to assess the phosphorylation status of key pathway components.

-

Elucidate the precise molecular targets of this compound within these pathways.

-

Investigate other potential mechanisms of action , such as the induction of apoptosis, cell cycle arrest, and anti-angiogenic effects.

-

Evaluate the in vivo efficacy of this compound in preclinical animal models of cancer to translate the in vitro findings into a therapeutic context.

Conclusion

This compound is a promising natural product with demonstrated in vitro anticancer activity. The publicly available data from the NCI-60 screen provides a valuable starting point for further investigation into its therapeutic potential. The detailed experimental protocols and the hypothesized signaling pathways presented in this review are intended to guide future research efforts aimed at fully characterizing the bioactivity and mechanism of action of this intriguing steroidal saponin. A deeper understanding of this compound's biological effects will be crucial for its potential development as a novel anticancer agent.

References

- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gracillin shows potent efficacy against colorectal cancer through inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antineoplastic Properties of Methyl Protogracillin and Related Saponins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antineoplastic properties of Methyl protogracillin and its closely related steroidal saponins, Methyl protoneogracillin and Gracillin. The information presented herein is curated from preclinical research and is intended to inform further investigation and drug development efforts in the field of oncology.

Executive Summary

This compound and its structural analogs, particularly Methyl protoneogracillin, have demonstrated significant cytotoxic effects against a broad range of human cancer cell lines. These compounds, derived from the rhizomes of Dioscorea collettii var. hypoglauca, exhibit a novel mechanism of action, distinguishing them from existing anticancer agents. This document summarizes the available quantitative data on their cytotoxic activity, details the experimental methodologies used in these studies, and visualizes the proposed signaling pathways and experimental workflows.

Cytotoxicity Data

The in vitro cytotoxic activity of Methyl protoneogracillin and Gracillin has been evaluated against a panel of human cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of Methyl Protoneogracillin (NSC-698793) [1]

| Cancer Type | Cell Line | GI50 (µM) |

| Leukemia | CCRF-CEM | ≤ 2.0 |

| RPMI-8226 | ≤ 2.0 | |

| Colon Cancer | KM12 | ≤ 2.0 |

| CNS Cancer | SF-539 | ≤ 2.0 |

| U251 | ≤ 2.0 | |

| Melanoma | M14 | ≤ 2.0 |

| Renal Cancer | 786-0 | ≤ 2.0 |

| Prostate Cancer | DU-145 | ≤ 2.0 |

| Breast Cancer | MDA-MB-435 | ≤ 2.0 |

GI50: The concentration required to inhibit cell growth by 50%.

Table 2: In Vitro Cytotoxicity of Gracillin (NSC-698787) [1]

| Cancer Type | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

| Various | Most tested cell lines | Micromolar levels | Micromolar levels | Micromolar levels |

| Non-Small Cell Lung Cancer | EKVX | No activity | No activity | No activity |

| Colon Cancer | HT29 | No activity | No activity | No activity |

| Ovarian Cancer | OVCAR-5 | No activity | No activity | No activity |

| Renal Cancer | SN12C | No activity | No activity | No activity |

TGI: Total Growth Inhibition concentration; LC50: Lethal Concentration for 50% of cells.

Mechanism of Action

Analysis using the National Cancer Institute's COMPARE program suggests that Methyl protoneogracillin and Gracillin possess novel mechanisms of action, as their cytotoxicity patterns do not correlate with any standard anticancer agents in the database[1]. While the precise molecular targets are still under investigation, structure-activity relationship studies indicate that the C-25 R/S configuration is critical for the leukemia selectivity observed between Methyl protoneogracillin and this compound. Furthermore, the F-ring is a key determinant of selectivity between the furostanol saponins (Methyl protoneogracillin and this compound) and the spirostanol saponin (Gracillin)[1].

A related compound, Gracillin, has been shown to induce apoptosis in breast cancer cells[2]. Its antitumor effect is attributed to the inhibition of both glycolysis and mitochondrial-mediated bioenergetics[2].

The proposed mechanism of action for Gracillin involves the induction of apoptosis, as evidenced by an increase in cleaved caspase-3 expression in breast cancer patient-derived xenograft (PDX) tumors[2].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

4.1. In Vitro Cytotoxicity Assay

The cytotoxicity of Methyl protoneogracillin and Gracillin was determined using the National Cancer Institute's (NCI) sulforhodamine B (SRB) assay.

-

Cell Lines and Culture: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system were used. Cells were cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Assay Procedure:

-

Cells were seeded in 96-well microtiter plates and incubated for 24 hours.

-

The compounds were added at various concentrations, and the plates were incubated for an additional 48 hours.

-

Cells were fixed with trichloroacetic acid (TCA).

-

Fixed cells were stained with sulforhodamine B (SRB) solution.

-

The protein-bound dye was solubilized with 10 mM Tris base.

-

Absorbance was read on an automated plate reader at a wavelength of 515 nm.

-

-

Data Analysis: The GI50, TGI, and LC50 values were calculated from dose-response curves.

4.2. In Vivo Antitumor Efficacy in a Breast Cancer Xenograft Model

The antitumor effects of Gracillin were evaluated in mice bearing breast cancer cell line or patient-derived tumor xenografts[2].

-

Animal Model: Female immunodeficient mice were used.

-

Tumor Implantation: Human breast cancer cells or patient-derived tumor fragments were subcutaneously implanted into the mice.

-

Treatment: Once tumors reached a palpable size, mice were treated with Gracillin. The specific dosage and administration schedule were not detailed in the provided search results.

-

Outcome Measures:

-

Tumor volume was measured regularly.

-

Body weight was monitored to assess toxicity.

-

At the end of the study, tumors were excised for further analysis.

-

-

Immunofluorescence Analysis: Excised tumors were sectioned and stained for cleaved caspase-3 to evaluate the induction of apoptosis.

Preclinical Toxicity

Preliminary toxicity studies in mice indicated that the maximum tolerated dose for Methyl protoneogracillin was 600 mg/kg[1]. In the xenograft studies with Gracillin, no overt changes in the body weight of the mice were observed, suggesting a lack of significant toxicity at the effective antitumor doses[2].

Conclusion and Future Directions

This compound and its analogs, particularly Methyl protoneogracillin, represent a promising new class of antineoplastic agents with a potentially novel mechanism of action. The potent in vitro cytotoxicity against a wide range of cancer cell lines, coupled with favorable preliminary toxicity data, warrants further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

Conducting more extensive in vivo efficacy and toxicity studies in various cancer models.

-

Optimizing the chemical structure to enhance potency and selectivity.

The information presented in this guide provides a solid foundation for the continued exploration of this compound and related saponins as potential anticancer therapeutics.

References

Methyl Protogracillin: A Steroidal Saponin from Traditional Chinese Medicine with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl protogracillin, a furostanol bisglycoside steroidal saponin, is a key bioactive constituent isolated from the rhizomes of Dioscorea species, plants with a rich history in Traditional Chinese Medicine (TCM). Historically, these plants have been utilized for a variety of ailments, including inflammatory conditions and tumors. This technical guide provides an in-depth overview of the role of this compound in TCM, its demonstrated pharmacological activities, and the underlying molecular mechanisms. We present a compilation of quantitative data on its cytotoxic effects against a comprehensive panel of human cancer cell lines, detail relevant experimental methodologies, and visualize the implicated signaling pathways. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this natural compound.

Traditional Chinese Medicine Context

This compound is primarily isolated from the rhizomes of Dioscorea collettii var. hypoglauca[1]. In Traditional Chinese Medicine, this plant is known for its properties of "dispelling wind and dampness," which translates to the treatment of conditions characterized by pain, swelling, and inflammation of the joints.[2][3] It has been traditionally used to address musculoskeletal disorders such as rheumatoid arthritis and joint pain.[2] The rhizomes were historically prepared as decoctions or powders to alleviate discomfort and reduce inflammation.[2] Furthermore, some Dioscorea species have been used in TCM for the treatment of various cancers, including cervical, urinary bladder, and renal tumors, providing a historical basis for the investigation of their anticancer properties.[1][4]

Pharmacological Activities

Modern scientific research has begun to validate the traditional uses of Dioscorea species and their active constituents like this compound. The primary areas of investigation have been its anticancer and anti-inflammatory activities.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses broad-spectrum cytotoxic activity against a wide range of human cancer cell lines. A comprehensive screening by the National Cancer Institute (NCI) against 60 human cancer cell lines revealed that this compound was cytotoxic to all tested cell lines, with particular selectivity against certain colon, central nervous system (CNS), melanoma, renal, and breast cancers.[1]

Table 1: Cytotoxicity of this compound (NSC-698792) Against Selected Human Cancer Cell Lines [1]

| Cancer Type | Cell Line | GI50 (µM) |

| Colon Cancer | KM12 | ≤2.0 |

| CNS Cancer | U251 | ≤2.0 |

| Melanoma | MALME-3M | ≤2.0 |

| M14 | ≤2.0 | |

| Renal Cancer | 786-0 | ≤2.0 |

| UO-31 | ≤2.0 | |

| Breast Cancer | MDA-MB-231 | ≤2.0 |

GI50: The concentration required to inhibit cell growth by 50%.

The closely related compound, methyl protoneogracillin, has also shown significant cytotoxicity, with a maximum tolerant dose in mice determined to be 600 mg/kg.[5] Studies on similar steroidal saponins, such as gracillin, have demonstrated in vivo antitumor effects in xenograft models of breast cancer with minimal toxicity.[3]

Anti-inflammatory Activity